
4-エチル-N-プロピルアニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-N-propylaniline is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where the amino group is substituted with an ethyl group at the para position and a propyl group on the nitrogen atom. This compound is a colorless liquid at room temperature and is used as an intermediate in the synthesis of various organic compounds.
科学的研究の応用
4-Ethyl-N-propylaniline has been widely used in scientific research due to its versatile properties:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Industry: Used in the production of dyes, pigments, and other functional chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-propylaniline can be achieved through several methods:
Nitration and Reduction of Arenes: This classical method involves the nitration of ethylbenzene to form 4-nitroethylbenzene, followed by reduction to 4-ethylbenzenamine.
Direct Nucleophilic Substitution: This method involves the direct substitution of a halogen in haloarenes with a nucleophile.
Palladium-Catalyzed Amination: This modern method involves the palladium-catalyzed coupling of 4-ethylbromobenzene with propylamine.
Industrial Production Methods: Industrial production of 4-ethyl-N-propylaniline typically involves the nitration and reduction method due to its cost-effectiveness and scalability. The process involves the nitration of ethylbenzene, followed by catalytic hydrogenation to reduce the nitro group to an amino group. The final step involves the alkylation of the amino group with propyl halide .
Types of Reactions:
Oxidation: 4-Ethyl-N-propylaniline can undergo oxidation reactions to form corresponding nitroso, nitro, or azo compounds.
Reduction: The compound can be reduced to form secondary amines or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration; halogens for halogenation.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Secondary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
作用機序
The mechanism of action of 4-ethyl-N-propylaniline is based on the formation of hydrogen bonds between the amine group and the substrate. These hydrogen bonds facilitate the transfer of electrons, resulting in the formation of new compounds. The compound can interact with various molecular targets, including enzymes and receptors, leading to its diverse biological activities.
類似化合物との比較
N-Ethyl-N-methylaniline: Similar structure but with a methyl group instead of a propyl group.
N-Propyl-N-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-N-butylaniline: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 4-Ethyl-N-propylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and propyl groups on the nitrogen atom and the para position of the benzene ring makes it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
4-ethyl-N-propylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-9-12-11-7-5-10(4-2)6-8-11/h5-8,12H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWOIILMBPVCEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-acetyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2388126.png)
![N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2388127.png)

![2-(tetrahydrofuran-2-yl)-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2388129.png)
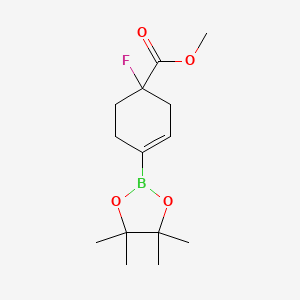
![(2R)-1-{cyclopropyl[(2R)-2-hydroxypropyl]amino}propan-2-ol](/img/structure/B2388134.png)
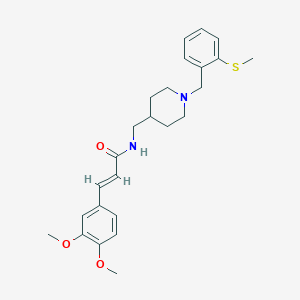
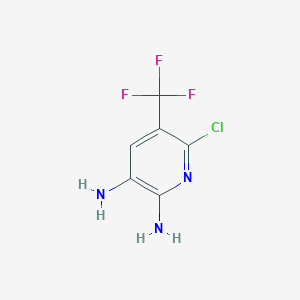
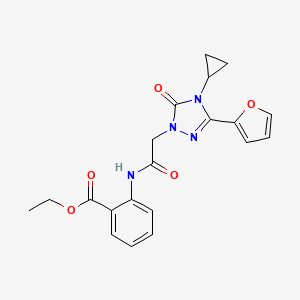
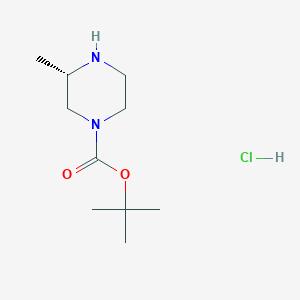
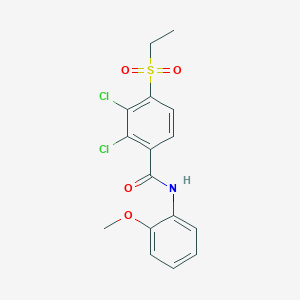
![N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2388145.png)
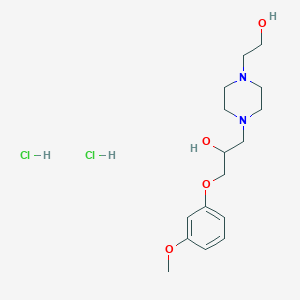
![N-(4-fluoro-2-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2388148.png)
